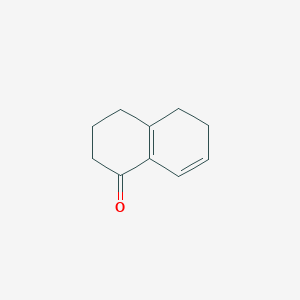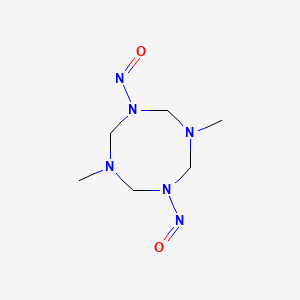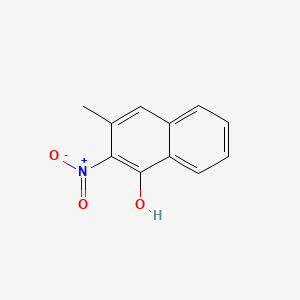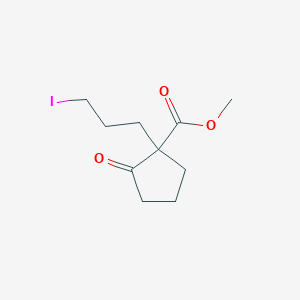
3,4,5,6-Tetrahydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5,6-Tetrahydronaphthalen-1(2H)-one is an organic compound with the molecular formula C10H12O It is a derivative of naphthalene, characterized by the presence of a ketone group at the first position and hydrogenation at the 3, 4, 5, and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydronaphthalen-1(2H)-one typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 1-tetralone using palladium or platinum catalysts under high pressure and temperature conditions. The reaction is usually carried out in a solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity. The use of robust catalysts and optimized reaction parameters is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5,6-Tetrahydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
3,4,5,6-Tetrahydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,4,5,6-Tetrahydronaphthalen-1(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific context.
Comparación Con Compuestos Similares
Similar Compounds
1-Tetralone: A precursor to 3,4,5,6-Tetrahydronaphthalen-1(2H)-one, differing by the absence of hydrogenation at the 3, 4, 5, and 6 positions.
Naphthalene: The parent compound, lacking the ketone group and hydrogenation.
Tetralin: A fully hydrogenated derivative of naphthalene, lacking the ketone group.
Uniqueness
This compound is unique due to its specific combination of a ketone group and partial hydrogenation. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
| 113668-50-1 | |
Fórmula molecular |
C10H12O |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
3,4,5,6-tetrahydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h2,6H,1,3-5,7H2 |
Clave InChI |
MBCYNMIWLYOISR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CCC2)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[(Propan-2-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B14308531.png)

